
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
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Overview
Description
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a complex organic compound that features a quinazolinone and a thiazole ring. The compound is noteworthy for its potential application in various scientific fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic synthesis. Key steps may include:
Formation of the Quinazolinone Moiety: : This may be achieved through the cyclization of an appropriate anthranilic acid derivative.
Attachment of the Thiazole Ring: : Introduce the thiazole moiety via a condensation reaction with a suitable thioamide precursor.
Formation of the Final Product: : A coupling reaction, often using reagents like EDC or DCC, to link the thiazole-containing pyrrolidine with the quinazolinone moiety.
Industrial Production Methods
Industrial production would likely involve scalable versions of the above reactions, with optimizations for yield, purity, and cost-effectiveness. Catalysts and reaction conditions might be tailored for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound might undergo oxidation at specific sites, especially on the pyrrolidine or thiazole rings.
Reduction: : Reduction reactions could be used to modify specific functionalities, such as converting carbonyl groups to alcohols.
Substitution: : Electrophilic and nucleophilic substitution reactions could occur, particularly at positions on the quinazolinone or thiazole rings.
Common Reagents and Conditions
Oxidation: : Agents like KMnO₄ or CrO₃.
Reduction: : NaBH₄ or LiAlH₄.
Substitution: : Reagents such as halides or alkylating agents under various conditions (acidic, basic, or neutral).
Major Products
Depending on the reactions, the products might include derivatives with modified functionalities like hydroxyl, alkyl, or other substituted groups.
Scientific Research Applications
Molecular Formula
- Molecular Formula: C20H21N5O2S
- Molecular Weight: 400.5 g/mol
Structural Features
Feature | Description |
---|---|
Quinazoline | A bicyclic structure known for its anticancer properties. |
Thiazole | A five-membered ring containing sulfur and nitrogen, contributing to antimicrobial activity. |
Pyrrolidine | A saturated five-membered ring that enhances binding affinity to biological targets. |
Anticancer Activity
Research indicates that compounds similar to 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines through different mechanisms:
- Cytotoxicity Studies : Assays such as MTT have demonstrated that quinazoline-thiazole hybrids can induce cell death in cancer cells by disrupting cellular processes essential for survival.
- Molecular Docking Studies : Computational studies suggest that this compound can bind effectively to active sites of proteins involved in cancer progression, potentially inhibiting their function.
Antimicrobial Activity
The dual functionality of this compound also extends to antimicrobial applications:
- Broad Spectrum Activity : Similar compounds have shown effectiveness against both gram-positive and gram-negative bacteria, as well as fungi.
- Mechanism of Action : The thiazole component enhances the ability to penetrate microbial membranes, increasing the compound's efficacy against resistant strains.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer potential of quinazoline-thiazole derivatives, including the target compound, against multiple cancer cell lines (e.g., MCF7 and HCT116). Results indicated significant cytotoxic effects with IC50 values in the low micromolar range, suggesting potent activity against these cancer types .
Case Study 2: Antimicrobial Screening
Research conducted on similar thiazole-substituted compounds revealed strong antibacterial activity against strains like Staphylococcus aureus and Escherichia coli. The derivatives demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new therapeutic agents .
Comparative Analysis with Related Compounds
To better understand the unique applications of This compound , a comparison with related compounds is beneficial:
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
2-Methylquinazolinone | Quinazoline core | Anticancer | Simpler structure with less potency |
Thiazole Derivatives | Thiazole ring | Antimicrobial | Diverse applications but limited anticancer activity |
Quinazoline-Thiazole Hybrids | Both rings combined | Anticancer, Antimicrobial | Enhanced potency due to dual functionality |
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with enzymes, receptors, or other proteins, affecting their function. For instance, it might inhibit an enzyme by binding to its active site or modulate receptor activity by serving as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)morpholin-2-yl)methyl)propanamide
3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(imidazol-2-yl)pyrrolidin-2-yl)methyl)propanamide
Uniqueness
What sets 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide apart is the combination of its quinazolinone and thiazole rings. These structures can endow the compound with unique chemical and biological properties, potentially offering advantages in stability, reactivity, or biological activity over similar compounds.
Biological Activity
The compound 3-(4-oxoquinazolin-3(4H)-yl)-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)propanamide is a synthetic organic molecule that combines structural elements from quinazolinone and thiazole. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure and Synthesis
The compound features a quinazolinone core, known for its diverse biological activities, linked to a thiazole-containing moiety through a propanamide group. The synthesis typically involves multi-step reactions that create the quinazolinone framework followed by the introduction of the thiazole ring.
Synthetic Route Overview
- Formation of Quinazolinone Core : The initial step involves the reaction of anthranilic acid derivatives with formamide.
- Introduction of Thiazole Ring : This is achieved through cyclization reactions involving thiazole precursors.
- Coupling Reaction : The final step involves coupling the two fragments to form the target compound.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit significant antimicrobial activity. For instance, derivatives of quinazolinone have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Microbial Strain Tested | Minimum Inhibitory Concentration (MIC) |
---|---|---|
3-(4-oxoquinazolin-3(4H)-yl)-N-(thiazol-2-yl)acetamide | Mycobacterium tuberculosis H37Rv | 5 µg/mL |
4-Oxoquinazoline Derivative | Staphylococcus aureus | 10 µg/mL |
Isothiazole-based Compound | Escherichia coli | 15 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial growth and cancer cell proliferation, potentially targeting pathways like DNA replication and transcription.
- DNA Intercalation : The quinazolinone moiety can intercalate with DNA, disrupting normal cellular processes.
Anticancer Activity
Preliminary studies have suggested that quinazolinone derivatives can act as effective anticancer agents. For example, certain analogs have demonstrated the ability to inhibit tumor cell growth in vitro by inducing apoptosis in cancer cells .
Case Study: Anticancer Efficacy
A study evaluating the anticancer properties of related quinazolinone compounds found that they exhibited selective toxicity towards various cancer cell lines while sparing normal cells. The mechanisms involved included apoptosis induction and cell cycle arrest.
Properties
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c25-17(21-12-14-4-3-9-24(14)19-20-8-11-27-19)7-10-23-13-22-16-6-2-1-5-15(16)18(23)26/h1-2,5-6,8,11,13-14H,3-4,7,9-10,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZWCLJZDWUXCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CS2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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